Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)

Antibacterial SAR Fluoroquinolone Stereochemistry

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) (CAS 128230-91-1) is a chiral, densely functionalized cyclopropane building block bearing a cis-configured fluorine atom, a quaternary 1-methyl substituent, and an ethyl ester handle. With molecular formula C₇H₁₁FO₂ and a molecular weight of 146.16 g/mol, the compound exists as the (1S,2S)-enantiomeric pair.

Molecular Formula C7H11FO2
Molecular Weight 146.16 g/mol
CAS No. 128230-91-1
Cat. No. B590650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)
CAS128230-91-1
SynonymsCyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)
Molecular FormulaC7H11FO2
Molecular Weight146.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1F)C
InChIInChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7+/m0/s1
InChIKeyCVBPBZPTADJAAG-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxylic Acid, 2-Fluoro-1-Methyl-, Ethyl Ester, Cis- (9CI) – CAS 128230-91-1: Stereochemically Defined Fluorinated Cyclopropane Building Block for Medicinal Chemistry and Agrochemical R&D


Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) (CAS 128230-91-1) is a chiral, densely functionalized cyclopropane building block bearing a cis-configured fluorine atom, a quaternary 1-methyl substituent, and an ethyl ester handle. With molecular formula C₇H₁₁FO₂ and a molecular weight of 146.16 g/mol, the compound exists as the (1S,2S)-enantiomeric pair . This substitution pattern embeds three pharmacokinetically relevant features within a single compact scaffold: a cyclopropane ring for conformational rigidification, a C–F bond for metabolic stability and lipophilicity modulation, and a carboxylic ester for prodrug strategies or further synthetic elaboration. Monofluorinated cyclopropanes have emerged as privileged motifs in drug discovery, and the cis-2-fluoro-1-methyl substitution pattern represents a structurally distinct subclass within this broader chemical space [1].

Why Generic Substitution of Cyclopropanecarboxylic Acid, 2-Fluoro-1-Methyl-, Ethyl Ester, Cis- Fails: Stereochemistry-Dependent Biological Activity and Synthetic Utility


Substituting the cis-(1S,2S) isomer (CAS 128230-91-1) with its trans diastereomer (CAS 128230-92-2), the non-fluorinated des-fluoro analog, or the free carboxylic acid (CAS 128230-87-5) introduces demonstrable liabilities in downstream applications. Structure–activity relationship (SAR) studies on 1-(2-fluorocyclopropyl)quinolone antibacterials have established that cis-configured fluorocyclopropyl substituents confer superior potency against Gram-positive pathogens compared to their trans counterparts, with a quantitative 2- to 4-fold difference in antibacterial activity between the most and least active stereoisomers [1]. In kinase inhibitor programs, the cis-fluorocyclopropyl diastereomer of cabozantinib (JV-982) exhibited a distinct selectivity profile compared to the trans diastereomer, with the trans isomer showing >3-fold greater selectivity for cancerous over noncancerous cells [2]. Furthermore, the ethyl ester provides orthogonal synthetic utility versus the free acid, enabling chemoselective transformations that the carboxylic acid cannot undergo without protecting-group manipulation. These stereochemical and functional-group differences are not interchangeable in rational drug design or process chemistry.

Quantitative Differentiation Evidence for Cyclopropanecarboxylic Acid, 2-Fluoro-1-Methyl-, Ethyl Ester, Cis- (CAS 128230-91-1)


Cis vs. Trans Fluorocyclopropyl Diastereomers: 2- to 4-Fold Antibacterial Potency Differential in Quinolone Scaffolds

In comprehensive structure–activity relationship analyses of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents, the cis-configured fluorocyclopropyl N1-substituent consistently outperformed the trans diastereomer against Gram-positive bacterial strains. The chiral form of the fluorocyclopropyl group produces a 2- to 4-fold difference in antibacterial potency between the most active stereoisomer and the least active, with the cis isomer demonstrating greater efficacy than the trans isomer overall [1]. Primary SAR studies on this quinolone series further specify that the cis derivatives are more potent against Gram-positive bacteria than the corresponding trans counterparts, while the difference against most Gram-negative organisms is smaller [2]. This stereochemical potency differential is conserved across multiple quinolone subclasses, indicating that the cis-fluorocyclopropyl geometry is a critical determinant of target engagement at bacterial type II topoisomerases.

Antibacterial SAR Fluoroquinolone Stereochemistry

Fluorocyclopropyl vs. Non-Fluorinated Cyclopropyl c-Met Kinase Inhibition: Equipotent Target Engagement with Divergent Selectivity Profiles

In a direct head-to-head comparison of fluorocyclopropyl cabozantinib analogs, the racemic cis-fluorocyclopropyl diastereomer JV-982 (derived from a cis-fluorocyclopropane building block analogous to CAS 128230-91-1) demonstrated c-Met kinase inhibitory activity equipotent to the parent drug cabozantinib, with IC₅₀ values of 29.9 ± 7.2 nM versus 29.9 ± 11.9 nM, respectively [1]. In cellular cytotoxicity assays against Hep G2 liver carcinoma cells, JV-982 showed comparable potency to cabozantinib (IC₅₀ = 9.4 ± 2.0 μM vs. 8.3 ± 2.7 μM). Crucially, the trans-fluorocyclopropyl analog (+)-JV-976 exhibited a substantially improved selectivity window: >10-fold selectivity for Hep G2 cancer cells over noncancerous HEK293 cells, compared to only 3.1-fold for cabozantinib and 2.7-fold for the cis analog JV-982 [1]. This demonstrates that both cis and trans fluorocyclopropyl diastereomers are viable for lead optimization, but they produce meaningfully different selectivity profiles—making access to the pure cis stereoisomer essential for comprehensive SAR exploration.

Kinase inhibitor c-Met Cabozantinib analog Selectivity

Fluorine Substitution on Cyclopropane Reduces Lipophilicity: Class-Level Physicochemical Differentiation vs. Non-Fluorinated Cyclopropanes

Systematic comparison of fluorocyclopropyl quinolones with their non-fluorinated cyclopropyl congeners revealed that introduction of a fluorine atom onto the cyclopropane ring consistently reduces lipophilicity (clogP/logD) relative to the parent non-fluorinated cyclopropyl derivatives [1]. In the 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial series, the reduction in lipophilicity was directly attributed to the electronegative fluorine substituent, and this physicochemical shift correlated with altered pharmacokinetic properties including tissue distribution and metabolic clearance [1]. The monofluorocyclopropane motif therefore simultaneously provides conformational restraint (via the cyclopropane ring), metabolic shielding (via the C–F bond), and lipophilicity attenuation—a triad of drug-like property improvements that a simple non-fluorinated cyclopropane or an acyclic fluorinated alkyl chain cannot deliver in a single structural unit [2].

Lipophilicity Physicochemical properties Fluorine effect Drug-likeness

cis-2-Fluorocyclopropanecarboxylate as the Key Stereochemical Determinant in Sitafloxacin: cis Configuration is Essential for Clinical Antibacterial Activity

Sitafloxacin (DU-6859a), a marketed broad-spectrum fluoroquinolone antibiotic, incorporates a (1R,2S)-cis-2-fluorocyclopropyl group at the N1 position of the quinolone core. The cis-2-fluorocyclopropanecarboxylic acid building block is a documented key intermediate for sitafloxacin synthesis, and its stereochemical integrity is essential for the drug's antibacterial activity [1]. Comparative studies of sitafloxacin and its stereoisomers against bacterial type II topoisomerases demonstrated that the cis-(1R,2S)-fluorocyclopropyl configuration contributes directly to the drug's potent inhibitory activity against DNA gyrase (E. coli) and topoisomerase IV (S. aureus), while maintaining the lowest activity against human topoisomerase II among all tested stereoisomers [2]. Microbiological data show that the cis-2-fluorocyclopropyl isomer DU-6856 exhibits superior antibacterial activity relative to its trans-fluorocyclopropyl counterpart DU-6857 against E. coli KL-16, confirming the stereochemical dependence of target engagement [2].

Sitafloxacin Fluoroquinolone antibiotic Stereochemical requirement DNA gyrase

Ethyl Ester vs. Free Carboxylic Acid: Orthogonal Synthetic Utility for Multi-Step Synthesis and Prodrug Design

The ethyl ester of cis-2-fluoro-1-methylcyclopropanecarboxylic acid (CAS 128230-91-1) provides distinct synthetic advantages over the corresponding free carboxylic acid (CAS 128230-87-5). In the context of fluorocyclopropane chemistry, ester derivatives serve as versatile intermediates for further transformations—including amide bond formation, reduction to alcohols, and Grignard additions—that the free acid cannot undergo without prior activation [1]. The ethyl ester also functions as a latent carboxylic acid, enabling late-stage hydrolysis under mild conditions after耐受 incompatible with the free acid functionality. This is particularly relevant for sitafloxacin-type quinolone synthesis, where the fluorocyclopropanecarboxylate ester is elaborated through multistep sequences before final deprotection to the active carboxylic acid pharmacophore [1]. The trans-fluorine effect on ester hydrolysis rates in 2-fluorocyclopropane-1,1-dicarboxylates further demonstrates that the stereochemistry of the fluorine substituent directly modulates the chemical reactivity of adjacent ester groups, with the trans ester hydrolyzing faster than the cis ester due to stereoelectronic effects—providing chemoselective deprotection opportunities in systems containing both cis- and trans-ester functionalities [2].

Synthetic intermediate Protecting group strategy Prodrug Ester hydrolysis

Metabolic Stability of Fluorocyclopropane-Containing Compounds: Ex Vivo Rat Blood Stability and Implications for In Vivo Clearance

In an ex vivo blood stability assay using Wistar rat blood incubated at 37 °C for up to 60 minutes, the fluorocyclopropyl-containing cabozantinib analogs JV-982 (cis) and JV-976 (trans) demonstrated good metabolic stability [1]. This stability is attributed to the C–F bond at the cyclopropane 2-position, which resists cytochrome P450-mediated oxidative metabolism—a well-established metabolic soft spot in non-fluorinated cyclopropane rings. While quantitative half-life values were not reported in the primary publication, the qualitative assessment of 'good metabolic stability' for the fluorocyclopropane analogs, combined with the broader literature precedent that C–F bonds on cyclopropanes reduce oxidative metabolism rates [2], supports the advantage of the fluorinated building block over its non-fluorinated cyclopropane counterpart in programs where metabolic clearance is a concern.

Metabolic stability Fluorine effect Ex vivo assay Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Cyclopropanecarboxylic Acid, 2-Fluoro-1-Methyl-, Ethyl Ester, Cis- (CAS 128230-91-1)


Synthesis of Stereochemically Defined Fluoroquinolone Antibacterial Lead Compounds

This cis-fluorocyclopropyl ethyl ester is ideally suited as a building block for 1-(2-fluorocyclopropyl)quinolone antibacterial agents. As demonstrated by the sitafloxacin precedent, the cis configuration at the fluorocyclopropyl N1-substituent is essential for potent DNA gyrase inhibition and broad-spectrum antibacterial activity [1]. The 2- to 4-fold potency advantage of cis over trans diastereomers in Gram-positive antibacterial assays [2] makes the cis-configured building block the mandatory starting material for any fluoroquinolone program targeting Gram-positive pathogens. The ethyl ester handle allows incorporation early in the synthetic sequence with late-stage hydrolysis to the requisite C3 carboxylic acid pharmacophore.

Kinase Inhibitor Lead Optimization: Fluorocyclopropyl Bioisosteric Replacement of Cyclopropane Rings

The cis-fluorocyclopropyl ethyl ester provides medicinal chemists with a direct entry point to fluorocyclopropyl analogs of cyclopropane-containing kinase inhibitors. As shown in the cabozantinib case study, fluorocyclopropyl analogs maintain c-Met kinase inhibitory potency (IC₅₀ ≈ 30 nM) while offering the opportunity to dial in selectivity against noncancerous cell lines through diastereomer selection [1]. The cis diastereomer (JV-982) provides a selectivity profile (2.7-fold) comparable to the parent drug, whereas the trans diastereomer achieves >10-fold selectivity, demonstrating that both stereoisomers have distinct and valuable SAR trajectories. Access to pure cis building block enables exploration of both diastereomeric series from a common synthetic intermediate.

Agrochemical Discovery: Fluorinated Cyclopropane Carboxylate Esters as Insecticidal and Acaricidal Lead Scaffolds

Cyclopropanecarboxylic acid esters bearing fluorine substituents have established precedent as insecticidal and acaricidal agents in crop protection [1]. The cis-2-fluoro-1-methyl substitution pattern introduces chirality, fluorine-mediated metabolic stability, and conformational constraint that are independently validated as beneficial features in agrochemical design. The ethyl ester is the preferred form for initial SAR exploration, as it balances sufficient lipophilicity for foliar uptake with the synthetic versatility to be elaborated into amides, hydrazides, or other agrochemically relevant functional groups through standard transformations.

Chiral Building Block for Asymmetric Synthesis of Fluorinated Bioactive Molecules

The (1S,2S) absolute configuration of the cis isomer (CAS 128230-91-1) provides a single-enantiomer building block for asymmetric synthesis programs where stereochemical integrity must be maintained throughout the synthetic route. The fluorocyclopropane review literature highlights that the combination of a fluorine atom and a cyclopropane ring generates 'new relevant building blocks for the discovery of efficient fluorinated biologically active agents' [1], and the 1-methyl-2-fluoro cis-substitution pattern represents a specific subclass within this space that simultaneously introduces a quaternary carbon center and a fluorine-bearing stereocenter—both of which are valuable for exploring three-dimensional chemical space in fragment-based drug discovery and diversity-oriented synthesis.

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